

Technical Guide: Solubility of 5-Bromo-4,6-dimethoxypyrimidine in Organic Solvents

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Compound of Interest

Compound Name: **5-Bromo-4,6-dimethoxypyrimidine**

Cat. No.: **B189593**

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Introduction

5-Bromo-4,6-dimethoxypyrimidine is a halogenated pyrimidine derivative with potential applications in medicinal chemistry and drug development. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the known physicochemical properties of **5-Bromo-4,6-dimethoxypyrimidine**, discusses its expected solubility based on general principles and data from related compounds, and offers a detailed experimental protocol for its quantitative solubility determination.

Physicochemical Properties

While specific experimental solubility data is not readily available in the public domain, the following table summarizes the key computed physicochemical properties of **5-Bromo-4,6-dimethoxypyrimidine**, which can help in predicting its solubility behavior.[\[1\]](#)

Property	Value	Source
Molecular Formula	C ₆ H ₇ BrN ₂ O ₂	PubChem[1]
Molecular Weight	219.04 g/mol	PubChem[1]
IUPAC Name	5-bromo-4,6-dimethoxypyrimidine	PubChem[1]
CAS Number	4319-77-1	PubChem[1]
XLogP3-AA (Predicted)	1.5	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Solubility Profile

General Principles of Pyrimidine Derivative Solubility

The solubility of pyrimidine derivatives is governed by the principle of "like dissolves like".[2]

Key factors influencing solubility include:

- Substituents: The nature and position of functional groups on the pyrimidine ring are critical. The two methoxy groups in **5-Bromo-4,6-dimethoxypyrimidine** are polar and can act as hydrogen bond acceptors, which may enhance solubility in polar solvents. The bromo-substituent, being lipophilic, can contribute to solubility in less polar organic solvents.[2]
- Solvent Polarity: Polar pyrimidine derivatives tend to be more soluble in polar solvents, while nonpolar derivatives are more soluble in nonpolar solvents.[2]
- Temperature: Generally, the solubility of solid compounds in liquid solvents increases with temperature.[3][4]

Expected Solubility of 5-Bromo-4,6-dimethoxypyrimidine

Based on its structure, **5-Bromo-4,6-dimethoxypyrimidine** is a moderately polar molecule. The presence of two methoxy groups and two nitrogen atoms in the pyrimidine ring allows for hydrogen bonding with protic solvents. Therefore, it is expected to exhibit good solubility in polar aprotic solvents and some polar protic solvents.

While quantitative data for **5-Bromo-4,6-dimethoxypyrimidine** is unavailable, qualitative data for a structurally similar compound, 4,6-diethoxy-2-methylpyrimidine, suggests it is soluble in Dimethyl Sulfoxide (DMSO), Methanol, and Ethyl Acetate.^[2] This information can serve as a preliminary guide for solvent selection. Studies on other pyrimidine derivatives have shown that solubility often follows the trend of DMF > methanol > carbon tetrachloride.^{[4][5]}

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for determining the equilibrium solubility of **5-Bromo-4,6-dimethoxypyrimidine** in an organic solvent at a specific temperature.^{[2][6]}

Materials

- **5-Bromo-4,6-dimethoxypyrimidine**
- Selected organic solvent(s) (analytical grade)
- Sealed vials
- Thermostatically controlled shaker or water bath
- Syringe filters (e.g., 0.22 µm PTFE)
- Analytical balance
- Drying oven or vacuum oven

Procedure

- Preparation of Saturated Solution: Add an excess amount of **5-Bromo-4,6-dimethoxypyrimidine** to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.^[2]

- Equilibration: Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[2][6]
- Sample Withdrawal and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any suspended particles.
- Solvent Evaporation: Transfer a precisely weighed aliquot of the clear filtrate to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until the solute is completely dry.
- Mass Determination: Once the solvent is fully evaporated, weigh the container with the dried solute.
- Calculation: The solubility can be calculated using the following formula:

$$\text{Solubility (g/L)} = (\text{Mass of dried solute} / \text{Volume of filtrate}) * 1000$$

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.



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Caption: Experimental workflow for determining the solubility of **5-Bromo-4,6-dimethoxypyrimidine**.

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